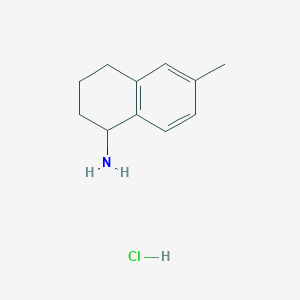

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a tetrahydronaphthalenamine derivative characterized by a methyl substituent at the 6-position of the partially saturated naphthalene ring. This compound is synthesized as a hydrochloride salt to enhance stability and solubility. Preclinical studies highlight its pro-cognitive effects in animal models, such as improved performance in the Morris water maze (MWM) test . The compound is typically synthesized with high purity (>97% by HPLC) for pharmacological evaluations .

Properties

IUPAC Name |

6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-5-6-10-9(7-8)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOOUVGXRQAUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of naphthalenone derivatives. One common method is the catalytic hydrogenation of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-one using hydrogen gas in the presence of a palladium or platinum catalyst[2][2]. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure hydrogen gas and robust catalytic systems to ensure efficient conversion. The final product is purified through crystallization or other separation techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Acylation: Reaction with carboxylic acids or acid chlorides to form amides.

Alkylation: Reaction with alkylating agents to form secondary or tertiary amines.

Electrophilic Aromatic Substitution: The aromatic ring can undergo nitration, halogenation, or Friedel-Crafts reactions under specific conditions.

Common Reagents and Conditions

Acylation: Common reagents include acyl chlorides and anhydrides, often in the presence of a base such as pyridine.

Alkylation: Alkyl halides or sulfonates are typically used as alkylating agents, with bases like sodium hydride or potassium carbonate.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions include amides, secondary or tertiary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to interact with neurotransmitter systems and receptors, potentially influencing neurological and physiological processes . Further research is needed to elucidate its exact mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical properties of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride with similar compounds:

Notes:

- Sertraline Hydrochloride : A clinically used SSRI with a dichlorophenyl group and methylamine substitution. Its chiral (1S,4S) configuration is critical for activity .

- Halogenated Derivatives (Cl/Br) : Chloro and bromo analogs exhibit increased molecular weight and altered electronic properties, impacting receptor affinity and metabolic stability .

Pharmacological and Functional Comparisons

Cholinesterase and NMDA Receptor Activity

- 6-Methyl-THN-1-amine HCl : Demonstrates dual inhibition of acetylcholinesterase (AChE) and NMDA receptors, with pro-cognitive effects in rodent models .

- K1594 (6-Methyl-tetrahydroacridin-9-amine HCl) : A structural analog with an acridine core instead of tetrahydronaphthalene; shows stronger AChE inhibition but reduced NMDA antagonism compared to 6-methyl-THN-1-amine HCl .

Cognitive Effects in Preclinical Models

Biological Activity

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 1337693-87-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR) based on recent research findings.

- Molecular Formula : C11H15N·HCl

- Molecular Weight : 161.25 g/mol

- Purity : >95%

- CAS Number : 1337693-87-4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride against various pathogens. A notable study conducted a high-throughput screening of over 100,000 compounds to identify those with activity against Mycobacterium tuberculosis. Among the hits was a class of compounds structurally related to tetrahydronaphthalene derivatives.

| Compound | MIC (µM) | Activity |

|---|---|---|

| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | <20 | Moderate |

| Analog A | <2 | Potent |

| Analog B | >20 | Weak |

The minimum inhibitory concentration (MIC) values indicate that certain analogs exhibit strong antimicrobial activity while others show reduced efficacy .

Cytotoxicity

Cytotoxicity assays using HepG2 liver cancer cells have been performed to evaluate the safety profile of the compound. The results indicated that while some derivatives showed promising antimicrobial activity, they also exhibited varying degrees of cytotoxicity.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 15 | Moderate toxicity |

| Analog C | 5 | High toxicity |

| Analog D | >50 | Low toxicity |

These findings suggest that while the compound may have therapeutic potential, careful consideration must be given to its cytotoxic effects .

Structure-Activity Relationship (SAR)

The structure of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride plays a crucial role in its biological activity. SAR studies have shown that modifications at specific positions can significantly alter the potency and selectivity of the compound.

Key Findings:

- Position 6 Substitution : Compounds with larger substituents at position 6 tended to exhibit increased antimicrobial activity.

- Amino Group Variations : Alterations in the amino group structure affected both MIC and cytotoxicity profiles.

- Hydrophobicity : Increased hydrophobic character generally correlated with enhanced membrane permeability and biological activity.

Case Studies

A case study involving a derivative of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine demonstrated its effectiveness in inhibiting M. tuberculosis growth in vitro. The study reported an MIC of 5 µM for a specific analog that retained low cytotoxicity against HepG2 cells. This highlights the potential for developing new anti-tuberculosis agents based on this scaffold .

Q & A

Q. What are the recommended synthetic routes for 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of tetrahydronaphthalen-amine derivatives typically involves reductive amination or alkylation steps. For example, Na(OAc)BH-mediated reduction of imine intermediates in dichloromethane (DCM) at room temperature is a common approach . To optimize yields, reaction parameters such as solvent polarity, temperature, and stoichiometry should be systematically varied. Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict favorable intermediates and transition states, reducing trial-and-error experimentation .

Q. How can researchers ensure the purity of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and what analytical techniques are critical for quality control?

Methodological Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases is essential for detecting enantiomeric impurities, which are common in tetrahydronaphthalen-amine derivatives . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and mass spectrometry (MS) validate structural integrity. For quantitation, use certified reference standards (e.g., EP/BP impurities) to calibrate instruments and establish detection limits .

Q. What safety protocols are recommended for handling 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in laboratory settings?

Methodological Answer: Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential respiratory and dermal irritation . Store the compound in airtight containers at 2–8°C to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric impurities in 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride be resolved, and what chiral separation methods are most effective?

Methodological Answer: Chiral resolution via preparative HPLC using columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) effectively separates enantiomers . For scale-up, crystallization-induced asymmetric transformation (CIAT) can be employed by introducing chiral counterions (e.g., tartaric acid) to favor the desired enantiomer . Advanced spectroscopic techniques like vibrational circular dichroism (VCD) confirm enantiopurity .

Q. What computational strategies can predict the reactivity and stability of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in novel reaction environments?

Methodological Answer: Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction pathways and solvent effects. Tools like Gaussian or ORCA calculate thermodynamic parameters (e.g., Gibbs free energy) to predict reaction feasibility . Machine learning algorithms trained on existing reaction databases (e.g., Reaxys) can recommend optimal catalysts or solvents for specific transformations .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Conduct a meta-analysis of published data using tools like PRISMA guidelines to identify confounding variables . Validate findings through orthogonal assays (e.g., in vitro vs. in vivo models) and share raw datasets via platforms like Zenodo to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.